4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine
Description
4-(4-{[(3-Chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine is a pyrimidine derivative featuring a methoxy group at position 6 and a piperidin-1-yl moiety at position 4 of the pyrimidine ring. The piperidine ring is further substituted with a [(3-chloropyridin-4-yl)oxy]methyl group. Pyrimidine derivatives are widely studied for their biological relevance, including roles in drug design due to their structural mimicry of nucleic acid components .
Properties
IUPAC Name |
4-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]-6-methoxypyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c1-22-16-8-15(19-11-20-16)21-6-3-12(4-7-21)10-23-14-2-5-18-9-13(14)17/h2,5,8-9,11-12H,3-4,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXFMKRCAVQBPEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)COC3=C(C=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine typically involves multiple steps:
Formation of the Chloropyridinyl Intermediate: The synthesis begins with the chlorination of pyridine to form 3-chloropyridine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Etherification: The chloropyridinyl intermediate is then reacted with a piperidinyl alcohol derivative to form the ether linkage. This step often requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Pyrimidine Core Construction: The final step involves the formation of the pyrimidine core. This can be achieved through a cyclization reaction involving appropriate precursors, such as amidines or guanidines, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the pyrimidine ring can undergo oxidation to form a hydroxyl or carbonyl group.
Reduction: The chloropyridinyl moiety can be reduced to form a pyridinyl group.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Hydroxypyrimidine or carbonyl-pyrimidine derivatives.
Reduction: Piperidinyl-pyrimidine derivatives.
Substitution: Aminopyridine or thiopyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the chloropyridinyl moiety suggests possible interactions with biological targets.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Its structure is reminiscent of known pharmacophores, making it a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The chloropyridinyl moiety could facilitate binding to specific protein targets, while the piperidinyl group might enhance membrane permeability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Piperidine-Pyrimidine Scaffolds
The closest structural analogue identified is (1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)methanol (CAS: 1353985-24-6) . Both compounds share a 6-methoxypyrimidine core and a piperidine ring at position 4. Key differences include:
- Substituent on Piperidine : The target compound has a [(3-chloropyridin-4-yl)oxy]methyl group, whereas the analogue features a hydroxymethyl group. The chloropyridine moiety may enhance lipophilicity and receptor binding compared to the polar hydroxymethyl group.
- Pyrimidine Substitution: The analogue has a methylthio group at position 2, which is absent in the target compound. Methylthio groups are known to influence electronic properties and metabolic stability .
Pyridyloxy-Substituted Pyrimidines
4-Chloro-5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidine (CAS: Not fully specified, ECHEMI entry) shares a pyridyloxy substituent with the target compound . However, its pyrimidine ring is substituted with chloro and methyl groups at positions 4 and 5, respectively.
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Key Research Findings
- Chloropyridine Ethers: The 3-chloropyridin-4-yl group in the target compound may improve blood-brain barrier penetration compared to non-halogenated pyridines, as seen in CNS-targeting drugs .
- Piperidine Positioning : Piperidine at position 4 (vs. 6) in the target compound could influence binding to ATP-binding pockets in kinases, a common target for pyrimidine derivatives .
- Methoxy vs.
Biological Activity
The compound 4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methoxypyrimidine is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 358.9 g/mol . The compound features a pyrimidine core substituted with a methoxy group and linked to a piperidine ring through an ether linkage with a chloropyridine moiety.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.9 g/mol |
| CAS Number | 2640829-12-3 |
Antimicrobial Activity
Research indicates that compounds containing piperidine and pyrimidine moieties often exhibit significant antimicrobial properties. In various studies, derivatives similar to this compound have demonstrated moderate to strong antibacterial activity against several strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of neurodegenerative diseases like Alzheimer's . The inhibition of urease is another area where similar compounds have shown effectiveness, suggesting potential applications in treating conditions like kidney stones.
The mechanism by which this compound exerts its biological effects likely involves binding to specific enzymes or receptors, modulating their activity. Detailed molecular docking studies are required to elucidate these interactions fully.
Study 1: Antibacterial Screening
In a comprehensive study assessing various synthesized compounds, those structurally similar to this compound were tested against multiple bacterial strains. The results indicated that these compounds exhibited varying degrees of antibacterial activity, with some achieving IC50 values below 10 µg/mL against E. coli and Staphylococcus aureus .
Study 2: Enzyme Inhibition Profiles
Another study focused on the enzyme inhibition profiles of related piperidine derivatives found that several compounds showed strong inhibition against AChE and urease, with IC50 values significantly lower than standard inhibitors. This suggests that the methoxy-pyrimidine scaffold may enhance binding affinity and selectivity for these enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
